N(5)-acetylornithine
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Overview
Description
N(5)-acetylornithine is a derivative of the amino acid ornithine, where an acetyl group is attached to the nitrogen atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
N(5)-acetylornithine can be synthesized through the acetylation of ornithine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve higher selectivity and yield. Enzymatic acetylation using acetyltransferases can be employed to produce the compound in a more environmentally friendly and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
N(5)-acetylornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N(5)-acetylornithine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N(5)-acetylornithine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate or inhibitor in various biochemical pathways, influencing the activity of enzymes such as acetyltransferases and deacetylases. The molecular targets and pathways involved include those related to amino acid metabolism and protein acetylation.
Comparison with Similar Compounds
Similar Compounds
N-acetylglutamate: Another acetylated amino acid derivative with similar biochemical properties.
N-acetylcysteine: Known for its antioxidant properties and use in medical treatments.
N-acetylaspartate: Involved in brain metabolism and used as a marker in neurological studies.
Uniqueness
N(5)-acetylornithine is unique due to its specific role in ornithine metabolism and its potential applications in various fields. Its selective acetylation at the fifth position distinguishes it from other acetylated amino acids, providing unique biochemical properties and research opportunities.
Properties
IUPAC Name |
5-acetamido-2-aminopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKAYJJGAAOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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